2-Isopropyl-3,5-xylenol

CAS No.: 60834-80-2

Cat. No.: VC14432700

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60834-80-2 |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 164.24 g/mol |

| IUPAC Name | 3,5-dimethyl-2-propan-2-ylphenol |

| Standard InChI | InChI=1S/C11H16O/c1-7(2)11-9(4)5-8(3)6-10(11)12/h5-7,12H,1-4H3 |

| Standard InChI Key | AXWIKVJVPDHROL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)O)C(C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

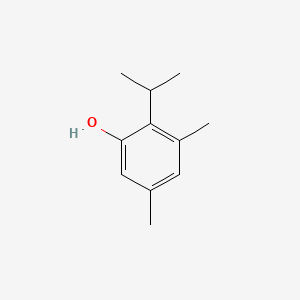

2-Isopropyl-3,5-xylenol belongs to the xylenol family, where the phenolic ring is substituted with two methyl groups at positions 3 and 5 and an isopropyl group at position 2. The IUPAC name, 3,5-dimethyl-2-propan-2-ylphenol, reflects this substitution pattern . The molecular structure is represented by the SMILES notation CC1=CC(=C(C(=C1)O)C(C)C)C, which encodes the spatial arrangement of atoms .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3,5-dimethyl-2-propan-2-ylphenol |

| Molecular Formula | |

| Molecular Weight | 164.24 g/mol |

| CAS Registry Number | 60834-80-2 |

| EC Number | 262-460-0 |

| DSSTox Substance ID | DTXSID30209680 |

Stereochemical and Electronic Features

The compound’s planar aromatic ring facilitates resonance stabilization, while the isopropyl group introduces steric hindrance, affecting its reactivity. The hydroxyl group () acts as a hydrogen bond donor, contributing to its solubility in polar solvents . Computational analyses reveal a topological polar surface area of 20.2 Ų and an XLogP3-AA value of 3.4, indicating moderate hydrophobicity .

Synthesis and Manufacturing

Synthetic Routes

2-Isopropyl-3,5-xylenol is typically synthesized via Friedel-Crafts alkylation, where phenol reacts with isopropyl halides in the presence of Lewis acid catalysts (e.g., ) . Alternative methods include:

-

Alkylation of Cresols: Methylation of 3,5-dimethylphenol with isopropanol under acidic conditions.

-

Hydrodealkylation: Reduction of bulkier alkylphenols to yield targeted substituents.

Industrial production employs continuous-flow reactors to optimize yield and purity, with reaction temperatures ranging from 120–180°C .

Purification and Characterization

Post-synthesis, distillation and recrystallization are used to isolate the compound. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm structural integrity .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s computed properties include a monoisotopic mass of 164.120115 Da and a heavy atom count of 12 . Its moderate logP value (3.4) suggests balanced lipophilicity and hydrophilicity, enabling diffusion across biological membranes.

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 20.2 Ų |

Stability and Reactivity

The phenolic hydroxyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) and oxidation to form quinones. The isopropyl group participates in free-radical reactions, influencing degradation pathways .

Biological and Environmental Interactions

Pharmacological and Toxicological Profiles

As a xenobiotic metabolite, 2-isopropyl-3,5-xylenol is studied for its biotransformation in mammalian systems. Microbial degradation pathways involve sequential oxidation of methyl groups, yielding intermediates like 3-hydroxymethyl-5-methylphenol . Toxicity studies highlight its potential to disrupt aquatic ecosystems, with bioaccumulation risks due to its logP value .

Environmental Persistence

The compound’s stability in aqueous environments necessitates monitoring in industrial effluents. Regulatory agencies classify it under DSSTox ID DTXSID30209680, mandating compliance with discharge limits .

Industrial Applications

Chemical Intermediate

2-Isopropyl-3,5-xylenol serves as a precursor in synthesizing antioxidants, plasticizers, and pharmaceutical intermediates. Its alkylated structure enhances thermal stability in polymer formulations .

Antimicrobial Agents

Preliminary studies suggest efficacy against Gram-positive bacteria, though commercial biocidal applications require further validation .

| Parameter | Value |

|---|---|

| CAS Number | 60834-80-2 |

| EC Number | 262-460-0 |

| NFPA Health Hazard Rating | 2 (Moderate) |

Waste Management

Incineration and catalytic oxidation are recommended for disposal, ensuring complete mineralization to and .

Future Research Directions

-

Green Synthesis: Developing solvent-free alkylation methods to reduce environmental impact.

-

Ecotoxicology: Long-term studies on aquatic toxicity and biodegradation kinetics.

-

Drug Discovery: Exploring structure-activity relationships for antimicrobial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume